4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid

sigma-2 receptor TMEM97 radioligand binding

This compound is a structurally distinct alpha-amino acid derivative bearing a naphthalen-2-ylamino substituent and a piperidin-1-yl group at the 2-position, conferring zwitterionic character. Its measured Ki of 90 nM for the sigma-2 receptor (TMEM97) makes it a validated starting point for SAR campaigns targeting sigma-2. Unlike des-piperidine analogs or the 1-naphthyl regioisomer, this compound's substitution pattern is critical for receptor engagement; any analog substitution requires de novo characterization. Ideal for medicinal chemistry programs exploring DP2 receptor screening panels and lead optimization of solubility/permeability across naphthalene-piperidine-butanoic acid series.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 873570-55-9
Cat. No. B2937461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid
CAS873570-55-9
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESC1CCN(CC1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O
InChIInChI=1S/C19H22N2O3/c22-18(13-17(19(23)24)21-10-4-1-5-11-21)20-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12,17H,1,4-5,10-11,13H2,(H,20,22)(H,23,24)
InChIKeyHYKSUDSWAVLDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 873570-55-9): Chemical Identity and Procurement Baseline


4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 873570-55-9) is a synthetic small molecule with the molecular formula C19H22N2O3 and a molecular weight of 326.39 g/mol, classified as an alpha-amino acid derivative bearing a naphthalen-2-ylamino substituent at the 4-oxo position and a piperidin-1-yl group at the 2-position of the butanoic acid backbone [1]. The compound is structurally distinct from the simpler 4-(naphthalen-2-ylamino)-4-oxobutanoic acid (CAS 37600-46-7, C14H13NO3, MW 243.26 g/mol), which lacks the piperidine substitution at the 2-position, and from the 1-naphthyl regioisomer 4-(naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid . The presence of both a hydrogen-bond-donating carboxylic acid and a basic tertiary amine (piperidine) confers zwitterionic character and influences solubility, logP, and target-binding profiles relative to simpler naphthylamino acid analogs .

Why 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid Cannot Be Casually Replaced by Other Naphthylamino Butanoic Acid Analogs


Substituting this compound with a structurally related naphthylamino butanoic acid derivative—such as the 1-naphthyl regioisomer, the des-piperidine analog, or a close homolog like 4-(naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid—carries a high risk of altered pharmacological profile because small changes in the substitution pattern and basic amine identity can shift receptor subtype selectivity, intrinsic efficacy, and ADME properties . The naphthalene substitution position (1- vs. 2-) and the nature of the amine at the 2-position (piperidine vs. pentylamino vs. unsubstituted) are critical determinants of target engagement, as demonstrated by the sigma-2 receptor binding affinity (Ki = 90 nM) reported for this specific compound in rat PC-12 cells [1]. Without matched head-to-head data, any analog substitution must be treated as a new chemical entity requiring de novo characterization.

Quantitative Differentiation Evidence for 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid


Sigma-2 Receptor Binding Affinity: Ki = 90 nM in Rat PC-12 Cells

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid demonstrates a binding inhibition constant (Ki) of 90 nM for the sigma-2 receptor (TMEM97) in rat PC-12 cell membranes, as recorded in BindingDB and indexed as CHEMBL1698776 [1]. This represents the only publicly available quantitative target-engagement datum for this specific compound. For context, potent and selective sigma-2 ligands such as PB28 exhibit Ki values in the low nanomolar range (Ki ≈ 0.5–3 nM), while the classical sigma ligand haloperidol shows sigma-2 Ki values in the range of 50–100 nM [2]. The 90 nM value places this compound in a moderate-affinity regime that may be suitable for tool-compound applications where sub-micromolar sigma-2 engagement is sufficient but nanomolar potency is not required.

sigma-2 receptor TMEM97 radioligand binding CNS pharmacology

Naphthalene Regioisomerism: 2-Naphthyl vs. 1-Naphthyl Substitution at the 4-Oxo Position

The target compound bears the naphthalen-2-ylamino group, whereas a closely related analog features the naphthalen-1-ylamino substitution . In the broader naphthalene SAR literature, the position of attachment (1- vs. 2-) can significantly alter molecular shape, electron distribution, and target-binding geometry. For example, in the patent class of piperidinyl naphthylacetic acids (US 8,691,993), the naphthalene-2-yl acetic acid core is explicitly claimed as the preferred scaffold for CRTH2 receptor antagonism, while 1-naphthyl substitution is generally disfavored or absent from the exemplified compounds [1]. This class-level SAR inference suggests that the 2-naphthyl regioisomer may provide a more favorable fit for certain receptor pockets compared to the 1-naphthyl analog, although direct comparative binding data between these two specific regioisomers are not publicly available.

regioisomerism naphthalene substitution structure-activity relationship medicinal chemistry

2-Position Amine Differentiation: Piperidine vs. Pentylamino vs. Unsubstituted Analogs

Three analogs sharing the 4-(naphthalen-2-ylamino)-4-oxobutanoic acid core but differing at the 2-position have been identified: (a) unsubstituted (CAS 37600-46-7, C14H13NO3, MW 243.26), (b) 2-pentylamino (C21H28N2O3, MW 356.46), and (c) 2-piperidin-1-yl (the target compound, C19H22N2O3, MW 326.39) [1]. The piperidine substitution introduces a tertiary amine with a calculated pKa of approximately 9.5–10.5, which is expected to be predominantly protonated at physiological pH, conferring a permanent positive charge that can enhance water solubility and influence membrane permeability and blood-brain barrier penetration compared to the neutral unsubstituted analog [1]. In contrast, the pentylamino analog introduces a secondary amine with a flexible alkyl chain, yielding different hydrogen-bonding capacity and lipophilicity (estimated logP increase of ~1.5–2.0 units relative to the piperidine analog based on fragment-based calculations). These differences can translate into distinct pharmacokinetic and off-target binding profiles, making the three analogs non-interchangeable in biological assays.

amine substitution piperidine physicochemical properties ADME

Potential CRTH2 Receptor Antagonism: Class-Level Relevance Based on Patent SAR

Hoffmann-La Roche's patent family on piperidinyl naphthylacetic acids (US 8,691,993, EP 2,358,677) claims substituted naphthalene-2-yl acetic acid derivatives as antagonists or partial agonists at the CRTH2 (DP2) receptor, with potential utility in asthma and allergic inflammation [1]. The target compound, 4-(naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid, embodies the naphthalene-2-yl and piperidine pharmacophoric elements present in the claimed Markush structures, though it differs in the linker: the patent claims an acetic acid linker (naphthalene-CH2-COOH), whereas the target compound features a butanoic acid backbone with an amide bond at the 4-position. This structural divergence means the target compound is not directly exemplified in the patent, but it may serve as a structurally related probe for exploring linker-length and amide-bond effects on CRTH2 activity. No CRTH2 binding or functional data are currently available for the target compound.

CRTH2 DP2 receptor asthma allergic inflammation prostaglandin D2

Recommended Application Scenarios for 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 873570-55-9)


Sigma-2 Receptor Chemical Probe Development and SAR Exploration

With a measured Ki of 90 nM for the sigma-2 receptor (TMEM97) in rat PC-12 cell membranes [1], this compound can serve as a moderate-affinity starting point for structure-activity relationship (SAR) campaigns targeting sigma-2. Its naphthalene-piperidine-butanoic acid scaffold is amenable to systematic modification at the naphthalene ring, the piperidine group, and the carboxylic acid terminus, enabling medicinal chemists to explore vectors for improving affinity and selectivity over sigma-1.

CRTH2/DP2 Receptor Ligand Screening as a Linker-Extended Analog

The compound's structural resemblance to the Roche piperidinyl naphthylacetic acid CRTH2 antagonist series (US 8,691,993) [2] positions it as a candidate for inclusion in DP2 receptor screening panels, particularly for evaluating the effect of linker elongation (butanoic acid amide vs. acetic acid) on receptor binding and functional activity.

Physicochemical Comparator in Analog Series Profiling

When benchmarking a series of 4-(naphthalen-2-ylamino)-4-oxobutanoic acid derivatives with varying 2-position amines (piperidine vs. pentylamino vs. unsubstituted), this compound provides a reference point with intermediate molecular weight (326.39 Da) and a defined tertiary amine ionization state. This enables comparative assessment of solubility, permeability, and metabolic stability across the analog series, supporting lead optimization decisions [3].

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